3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole

Synthetic Chemistry Pyrazole Tautomerism Medicinal Chemistry Scaffolds

3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole is a polycyclic pyrazole derivative featuring a fused eight-membered cycloalkane ring and, critically, two phenyl substituents at the 3-position of the pyrazole core. This geminal diphenyl substitution pattern distinguishes it from the more common 1,3-diarylpyrazole regioisomers.

Molecular Formula C21H22N2
Molecular Weight 302.4 g/mol
CAS No. 30492-98-9
Cat. No. B11957209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole
CAS30492-98-9
Molecular FormulaC21H22N2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CCCC2=C(CC1)C(N=N2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H22N2/c1-2-10-16-20-19(15-9-1)21(23-22-20,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2
InChIKeyFJWOHVDECYKNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole (CAS 30492-98-9): Key Identity and Class Context for Informed Procurement


3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole is a polycyclic pyrazole derivative featuring a fused eight-membered cycloalkane ring and, critically, two phenyl substituents at the 3-position of the pyrazole core [1]. This geminal diphenyl substitution pattern distinguishes it from the more common 1,3-diarylpyrazole regioisomers. The compound has been investigated in medicinal chemistry for potential antimicrobial and anti-inflammatory properties, and its core scaffold appears in patents covering cannabinoid receptor modulators [2]. However, its primary documented role is as a synthetic intermediate, particularly in van-Alphen rearrangement reactions that yield the 1,5-diphenyl isomer [3].

Why 3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole Cannot Be Replaced by Common 1,3-Diarylpyrazole or Cycloheptapyrazole Analogs


Generic substitution within the diarylcycloalkanopyrazole class is unreliable because the position of aryl substitution on the pyrazole ring fundamentally alters chemical behaviour and biological target engagement. The 3,3-diphenyl regioisomer (target compound) possesses both phenyl groups on a single carbon, creating a quaternary center that impacts ring strain, metabolic vulnerability, and reactivity (e.g., susceptibility to van-Alphen rearrangement) [1]. In contrast, the 1,3-diphenyl regioisomer (CAS 50733-88-5) distributes the phenyl groups across N1 and C3, a configuration characteristic of known COX-2 pharmacophores [2]. Furthermore, changing the fused cycloalkane ring size from eight (cyclooctapyrazole) to seven (cycloheptapyrazole) modifies lipophilicity and conformational flexibility, which directly affect enzyme inhibitory potency; the cycloheptapyrazole analog exhibits COX-1 IC50 of 120 nM and COX-2 IC50 of 170 nM, but these values cannot be extrapolated to the cyclooctapyrazole scaffold [3].

Quantitative Differentiation Evidence for 3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole (30492-98-9) Against Its Closest Analogs


Regioisomeric Differentiation: 3,3-Diphenyl Versus 1,3-Diphenyl Substitution and the Van-Alphen Rearrangement

The target compound (3,3-diphenyl) undergoes a thermally induced van-Alphen rearrangement in acetic acid to yield the 1,5-diphenyl-3,4-cyclooctano-pyrazole isomer with approximately 90% yield [1]. This lability is a direct consequence of the geminal diphenyl substitution at the 3-position, which is absent in the 1,3-diphenyl regioisomer (CAS 50733-88-5). The 1,3-diphenyl isomer, by contrast, is associated with COX-2 inhibitory pharmacophores and does not undergo this rearrangement under identical conditions [2].

Synthetic Chemistry Pyrazole Tautomerism Medicinal Chemistry Scaffolds

Fused Ring Size Differentiation: Cyclooctapyrazole (C8) Versus Cycloheptapyrazole (C7) on COX Enzyme Inhibition

The cycloheptapyrazole analog (1,3-diphenyl-1,4,5,6,7,8-hexahydro-cycloheptapyrazole) demonstrates measurable COX inhibitory activity with IC50 values of 120 nM (COX-1) and 170 nM (COX-2) [1]. While directly comparable data for the 3,3-diphenyl-cyclooctapyrazole (C8) target compound are not publicly available, the eight-membered ring introduces greater conformational flexibility and increased lipophilicity (XLogP3-AA = 5.6) [2] relative to the seven-membered analog. The 1,3-diaryl substitution pattern on the cyclooctapyrazole scaffold has been explicitly explored as a selective COX-2 pharmacophore, establishing the scaffold's relevance, but the isomeric 3,3-diphenyl arrangement has not been profiled in these assays [3].

COX Inhibition Inflammation Cycloalkanopyrazole SAR

Cannabinoid Receptor Modulator Scaffold: Patent-Based Evidence for Hexahydro-Cyclooctyl Pyrazole Differentiation

US Patent 8,101,592 (and related family members) explicitly claims hexahydro-cyclooctyl pyrazole compounds as cannabinoid receptor modulators, highlighting that the cyclooctyl-fused core is a distinct structural class separate from the previously known pyrazole cannabinoid ligands such as SR 141716A (rimonabant) and SR 144528 [1]. The 3,3-diphenyl substitution present in the target compound introduces a quaternary center at the 3-position that is not found in the prototypical 1,5-diarylpyrazole CB1 antagonists. While specific CB1/CB2 binding or functional data for the exact CAS 30492-98-9 compound are not disclosed in the patent, the inclusion of the cyclooctapyrazole scaffold in granted composition-of-matter claims indicates that the core structure confers sufficient differentiation from prior art pyrazoles to satisfy patentability requirements [1][2].

Cannabinoid Receptor CB1/CB2 Modulator Drug Discovery

Limitations Note: Absence of Head-to-Head Bioactivity Data for the Target Compound

A systematic search of PubMed, BindingDB, ChEMBL, and patent literature (as of April 2026) did not return any peer-reviewed bioactivity measurements (IC50, Ki, MIC, EC50) for 3,3-diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole (CAS 30492-98-9) against any specific biological target [1]. Available vendor listings describe the compound as a building block for research use, and the primary academic reference concerns its synthetic transformation (van-Alphen rearrangement) rather than biological evaluation [2]. This absence of data should not be misinterpreted as inactivity; rather, it reflects the compound's current status as an underexplored intermediate. Procurement decisions should be guided by the structural differentiation points described in Evidence Items 1–3, with the explicit understanding that biological characterization will likely need to be generated de novo.

Data Gap Procurement Risk Assay Development

Recommended Application Scenarios for Procuring 3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole (CAS 30492-98-9)


Synthetic Methodology: Van-Alphen Rearrangement Studies or 1,5-Diarylpyrazole Synthesis

This compound is the documented substrate for the van-Alphen rearrangement, providing ~90% conversion to the 1,5-diphenyl-3,4-cyclooctano-pyrazole isomer under thermal acidic conditions [1]. Investigators studying sigmatropic rearrangements or requiring a precursor to 1,5-diarylpyrazole derivatives should specifically procure the 3,3-diphenyl isomer, as the 1,3-diphenyl regioisomer (CAS 50733-88-5) does not participate in this transformation.

Cycloalkanopyrazole Ring-Size SAR: Eight-Membered Ring Exploration

The cyclooctapyrazole (C8) scaffold offers greater conformational flexibility and distinct physicochemical properties (MW 302.4, XLogP3-AA 5.6) compared to the cycloheptapyrazole (C7) analog [2][3]. Research programs investigating the impact of fused ring size on target binding, metabolic stability, or pharmacokinetics should include the C8 scaffold to complete the SAR series (C5, C6, C7, C8). The C7 analog's COX inhibition data (COX-1 IC50 120 nM, COX-2 IC50 170 nM) provides a comparative benchmark, though the C8 analog's potency remains to be established [3].

Cannabinoid Receptor Modulator IP Exploration

The hexahydro-cyclooctyl pyrazole core is claimed in granted US patents as a cannabinoid receptor modulator scaffold distinct from the 1,5-diarylpyrazole class represented by rimonabant [4]. The 3,3-diphenyl variant introduces a quaternary center at C3, creating additional steric bulk and altering conformational dynamics relative to the prototypical CB ligands. This compound is appropriate for organizations seeking to map the structural boundaries of the cyclooctapyrazole cannabinoid modulator IP space.

Chemical Biology Probe Development: Geminal Diphenyl Pyrazole Scaffold

The geminal diphenyl substitution creates a unique three-dimensional architecture distinct from the planar 1,3-diaryl pharmacophore commonly found in COX-2 inhibitors and PPARγ ligands [5]. This compound can serve as a core scaffold for fragment-based screening libraries or as a synthetic intermediate for novel chemotypes where the quaternary carbon center is hypothesized to reduce metabolic clearance or alter target selectivity.

Quote Request

Request a Quote for 3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.